Felbamate Ethyl Impurity

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

QC laboratories risk method failure and regulatory delays when substituting unqualified impurity standards in stability-indicating methods. Felbamate Ethyl Impurity (CAS 53054-24-3) is a fully characterized, batch-specific reference standard that ensures accurate quantification of the critical alkaline degradation marker for felbamate drug products.\n• Enables exact relative retention time (RRT) and response factor calibration per USP monograph requirements.\n• Supplied with a comprehensive Certificate of Analysis (CoA) for validated ANDA/DMF impurity profiling and ICH Q2(R1) method validation.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 53054-24-3
Cat. No. B602295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelbamate Ethyl Impurity
CAS53054-24-3
SynonymsEthylfelbamate;  2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; 
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1
InChIInChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17)
InChIKeyOIPWNQULJSLGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Felbamate Ethyl Impurity Reference Standard


Felbamate Ethyl Impurity (CAS 53054-24-3), also known as ethylfelbamate or 2-ethyl-2-phenyl-1,3-propanediol dicarbamate, is a fully characterized pharmaceutical impurity reference standard derived from the antiepileptic drug felbamate [1]. It is a carbamate-class compound (molecular formula C13H18N2O4, molecular weight 266.3 g/mol) that forms during felbamate synthesis or degradation under alkaline stress conditions, making it a key marker for stability-indicating analytical methods [2].

Type Pharmaceutical impurity reference standard
Workflow Stability-indicating HPLC / LC-MS methods
Traceability USP felbamate monograph impurity profiling

Why Generic Standards Fail for Felbamate Ethyl Impurity


In pharmaceutical quality control, substituting a fully characterized, batch-specific reference standard like Felbamate Ethyl Impurity (CAS 53054-24-3) with a generic or unqualified impurity standard introduces significant risk of method failure and regulatory non-compliance. Unlike the parent drug felbamate or other in-class impurities such as isopropyl felbamate or 2-hydroxy felbamate, this compound possesses a unique molecular structure (ethyl substitution on the phenylpropane diol backbone) that dictates a distinct retention time and response factor in chromatographic systems . The U.S. Pharmacopeia (USP) monograph for felbamate mandates the use of specific impurity reference standards with defined relative response factors (RRFs) to ensure accurate quantification; generic alternatives lack this validated traceability, compromising the reliability of impurity profiling required for ANDA submissions and stability studies [1].

Parent drug Felbamate (CAS 25451-15-4) or isopropyl impurity exhibits different retention and response factors; direct substitution may compromise quantification accuracy.
Generic impurity standard Unqualified standards lack validated relative response factors (RRFs) required by the USP monograph, introducing quantification bias that can affect batch release decisions.
Other felbamate impurities Impurities such as the 2-hydroxy analog have distinct degradation pathways; they do not serve as stability markers for alkaline hydrolysis and may not co-elute identically.

Felbamate Ethyl Impurity Differentiation from Analogs


Molecular Structure and Formula Differentiation

Felbamate Ethyl Impurity (CAS 53054-24-3) is structurally distinguished from the parent drug felbamate (C11H14N2O4, MW 238.24) and the isopropyl impurity (C14H20N2O4, MW 280.33) by the presence of an ethyl group on the central carbon, resulting in a molecular formula of C13H18N2O4 and a molecular weight of 266.29 g/mol . This structural difference directly influences chromatographic behavior and mass spectrometric detection, enabling unambiguous identification in complex mixtures .

Structural identity
Class-level inference
C₁₃H₁₈N₂O₄ (266.3 g/mol) vs felbamate C₁₁H₁₄N₂O₄ (238.2) and isopropyl impurity C₁₄H₂₀N₂O₄ (280.3). Ethyl substitution adds 28.1 g/mol relative to parent.
Unique molecular weight enables unambiguous LC-MS identification during impurity profiling.
Confirmation requires authentic reference standard; class-level MS fragmentation may overlap.
Pharmaceutical Analysis Impurity Profiling Structural Elucidation

USP Relative Response Factor Distinction

The USP monograph for felbamate lists multiple impurities with specific relative response factors (RRFs) for HPLC-UV analysis. While the exact RRF for the ethyl impurity is not publicly specified in the available excerpts, the USP framework requires that each impurity have a validated RRF, and the ethyl impurity is distinguished from other impurities (e.g., those with RRFs of 0.89, 1.3, 1.7, and 1.29) by its unique chromatographic retention time and response [1][2]. Using a non-specific standard would introduce quantification error proportional to the RRF deviation.

USP RRF requirement
Class-level inference
Validated RRF distinct from other felbamate impurities (reported RRFs: 0.89, 1.3, 1.7, 1.29). Generic standards lack USP-traceable RRF assignment.
Quantification error proportional to RRF deviation; critical for ANDA method validation.
Specific RRF value requires USP monograph access; supplier CoA should be reviewed.
Method Validation Quality Control USP Compliance

Alkaline Degradation Susceptibility Distinction

Forced degradation studies under ICH Q1A(R2) guidelines demonstrate that felbamate degrades under alkaline stress conditions to generate two degradation products, one of which is the ethyl impurity [1]. Felbamate remains stable under acidic, neutral, thermal, photolytic, and oxidative conditions, but the ethyl impurity formation is specifically associated with alkaline hydrolysis [1]. This differential stability profile means that the ethyl impurity serves as a key marker for alkaline degradation, unlike other impurities that may form under different stress conditions.

Alkaline degradation marker
Cross-study comparable
Ethyl impurity forms specifically under alkaline stress (ICH Q1A); felbamate remains stable under acidic, neutral, thermal, photolytic and oxidative conditions.
Serves as stability-indicating marker for alkaline hydrolysis in QC release testing.
Formation may depend on formulation matrix; forced degradation study design should be verified.
Stability Studies Forced Degradation ICH Q1A

Felbamate Ethyl Impurity Key Applications


ANDA and DMF: USP-Compliant Impurity Quantification

In Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic felbamate products, the FDA requires rigorous impurity profiling with validated reference standards . Felbamate Ethyl Impurity (CAS 53054-24-3) serves as the definitive standard for identifying and quantifying the ethyl degradation product, ensuring that reported impurity levels are accurate and within USP acceptance criteria. Using a non-specific standard would invalidate the analytical method and could delay regulatory approval.

Stability-Indicating Method Development & Forced Degradation

When developing stability-indicating HPLC or UHPLC methods per ICH Q2(R1) guidelines, the ethyl impurity is a critical marker for alkaline degradation [1]. Including this compound in forced degradation studies allows analysts to establish system suitability parameters (resolution, relative retention time) and confirm method specificity for the ethyl degradation pathway, a requirement for commercial batch release testing.

QC Release and Shelf-Life Monitoring

QC laboratories rely on batch-specific certificates of analysis (CoA) for reference standards to calibrate instruments and quantify impurities in finished drug products . The ethyl impurity standard enables precise monitoring of degradation during shelf-life studies; any increase above the qualified threshold may indicate improper storage or formulation instability, triggering corrective actions.

Application
Selection Property
Validation Focus
Impurity profiling for ANDA/DMF submissions
Certified reference standard identity and traceable CoA
USP system suitability and RRF verification
Stability-indicating method development
Specificity for alkaline degradation pathway
Resolution and relative retention time under ICH Q2(R1)
QC release and shelf-life monitoring
Batch-specific quantification capability
Degradation threshold and storage condition monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felbamate Ethyl Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.